Isopentane
Overview
Description
Isopentane, also known as 2-methylbutane, is a branched-chain alkane with the molecular formula C5H12. It is one of the isomers of pentane and has a variety of applications, particularly as a specialty solvent in the laboratory and as a blowing agent in the production of polystyrene foam. Isopentane is also of interest in the study of combustion chemistry due to its presence in various fuels and its role in the formation of atmospheric pollutants.
Synthesis Analysis
The synthesis of isopentane can be understood through the study of chemically activated isobutane and neopentane, which are closely related to isopentane. In one study, chemically activated isobutane and neopentane were produced by the insertion of excited singlet-state methylene radicals into the secondary and tertiary C–H bonds of propane and isobutane, respectively. These radicals were generated by the photolysis of diazomethane at two different energies. The decomposition rates of the energized isobutane and neopentane were measured and correlated with theoretical calculations, providing insight into the kinetics of these reactions .
Molecular Structure Analysis
Isopentane's molecular structure is characterized by a central carbon atom bonded to two methyl groups and two additional carbon atoms, forming a branched structure. This structure is significant in determining its physical and chemical properties, such as its relatively low boiling point compared to the straight-chain pentane isomer. The molecular structure of isopentane also influences its reactivity, particularly in the context of free-radical reactions, which are a key aspect of its combustion and peroxidation processes .
Chemical Reactions Analysis
The combustion of isopentane has been studied to understand its slow combustion process. It was found that simple monohydroperoxides derived from isopentane are absent from the combustion products. Instead, a variety of peroxidic compounds are produced, along with non-peroxidic products such as acetone, methyl ethyl ketone, acetaldehyde, methyl alcohol, and 2-methyl-but-2-ene. These findings suggest that the combustion involves complex radical reactions that do not necessarily proceed through the formation of monohydroperoxides .
Physical and Chemical Properties Analysis
Isopentane's physical properties, such as its boiling point and solubility, are influenced by its branched molecular structure. Its chemical properties, including reactivity and stability, are also affected by this structure. For example, the study of isopentanol, a related alcohol, reveals insights into the low-temperature oxidation mechanism of medium-chain alcohols, which is relevant to isopentane. The formation of various oxidation products, including isopentanal and unsaturated alcohols, was observed, indicating a rich chemistry in the initial steps of isopentanol oxidation. These findings can be extrapolated to understand the oxidation behavior of isopentane .
In the context of lipid chemistry, isopentane-related compounds such as isoprostanes are produced in vivo from the peroxidation of polyunsaturated fatty acids. The synthesis of these compounds involves free-radical-catalyzed mechanisms and carbocyclic annulations, highlighting the importance of free-radical chemistry in the formation of complex cyclopentane rings, which are structurally related to isopentane .
Scientific Research Applications
1. Hydrogen Extraction Reactions Study
Isopentane has been studied for its role in hydrogen extraction reactions. A paper published in Physical Chemistry Chemical Physics by Yi Gao, Bin Yang, and Yang Zhao in 2022 focuses on comparing the hydrogen extraction reactions of isopentane molecules and ions. This research provides insights into the molecular behavior of isopentane and its ions, which can be fundamental for understanding and developing new chemical processes involving isopentane.
2. Involvement in Thermal Crystallization Studies
Isopentane also finds its application in the study of thermal crystallization processes. For instance, a study conducted on the thermal crystallization of amorphous calcium phosphates, published in the Physical Chemistry Chemical Physics journal, might involve isopentane as part of the experimental setup or methodology. Such studies are crucial in understanding the thermal behavior of various compounds, which can have implications in material science and bioceramics.
3. Chemical Physics and Biophysical Chemistry Research
The Physical Chemistry Chemical Physics journal, where these studies were published, is dedicated to high-quality research in physical chemistry, chemical physics, and biophysical chemistry. This implies that isopentane is likely involved in various other studies within these fields, contributing to a broader understanding of its properties and applications in different scientific research areas.
4. Royal Society of Chemistry Publications
The Royal Society of Chemistry (RSC) publishes various journals that cover the core chemical sciences, including isopentane-related research. Journals like Green Chemistry, Chemical Communications, and Journal of Materials Chemistry by the RSC could potentially include research involving isopentane, showcasing its diverse applications in modern chemical research.
Safety And Hazards
Future Directions
The global Isopentane market stood at approximately 1900 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 5.50% during the forecast period until 2032 . It is mainly utilized in the production of polyurethane foam and expanded polystyrene, which are used in a variety of end-use industries .
properties
IUPAC Name |
2-methylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTDNUCVQCZILF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12, Array | |
Record name | ISOPENTANE | |
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Record name | ISOPENTANE | |
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Related CAS |
76701-33-2 | |
Record name | Butene, 2-methyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID8025468 | |
Record name | 2-Methylbutane | |
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Molecular Weight |
72.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Watery colorless liquid with a gasoline-like odor. Floats on water. Flammable, irritating vapor is produced. Boiling point is 82 °F. (USCG, 1999), Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a pleasant, gasoline-like odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | ISOPENTANE | |
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Record name | Butane, 2-methyl- | |
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Record name | Isopentane | |
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Boiling Point |
82 °F at 760 mmHg (NTP, 1992), 27.83 °C, 28 °C | |
Record name | ISOPENTANE | |
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Record name | Isopentane | |
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Flash Point |
-70 °F (NTP, 1992), -51 °C (-60 °F) - closed cup, <-60 °F (<-51 °C) - closed cup | |
Record name | ISOPENTANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/943 | |
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Record name | Isopentane | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), In water, 48 mg/L at 25 °C, In water, 49.6 mg/L at 25 °C, Insoluble in water, Miscible with alcohol, ether, Soluble in hydrocarbons, oils, ether; very slightly soluble in alcohol, Solubility in water: none | |
Record name | ISOPENTANE | |
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Record name | Isopentane | |
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Density |
0.62 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6201 g/cm cuat 20 °C, Relative density (water = 1): 0.6 | |
Record name | ISOPENTANE | |
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Vapor Density |
2.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5 | |
Record name | ISOPENTANE | |
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Vapor Pressure |
400 mmHg at 50.9 °F ; 595 mmHg at 70.0 °F (NTP, 1992), 689.0 [mmHg], Vapor pressure, kPa at 20 °C: 79 | |
Record name | ISOPENTANE | |
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Product Name |
Isopentane | |
Color/Form |
Volatile liquid or gas, Colorless liquid | |
CAS RN |
78-78-4, 68513-65-5 | |
Record name | ISOPENTANE | |
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Melting Point |
-255.8 °F (NTP, 1992), -159.8 °C, -160 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.